molecular formula C17H18N6O6 B582710 Dinitrodenafil CAS No. 1797103-21-9

Dinitrodenafil

Cat. No.: B582710
CAS No.: 1797103-21-9
M. Wt: 402.367
InChI Key: DAJHVHLPYQMYIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dinitrodenafil typically involves the nitration of sildenafilThe nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the phenyl ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The nitration step is carefully monitored to avoid over-nitration and to ensure the selective formation of this compound .

Chemical Reactions Analysis

Types of Reactions: Dinitrodenafil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dinitrodenafil has several scientific research applications, including:

Mechanism of Action

Dinitrodenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow to certain tissues, such as the corpus cavernosum in the penis. This mechanism is similar to that of sildenafil, but the presence of nitro groups may influence its potency and selectivity .

Comparison with Similar Compounds

Uniqueness of Dinitrodenafil: this compound is unique due to the presence of two nitro groups on the phenyl ring, which may alter its pharmacokinetic and pharmacodynamic properties compared to other phosphodiesterase type 5 inhibitors. These structural differences can influence its potency, selectivity, and potential side effects, making it a compound of interest for further research and development .

Properties

IUPAC Name

5-(2-ethoxy-3,5-dinitrophenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O6/c1-4-6-11-13-14(21(3)20-11)17(24)19-16(18-13)10-7-9(22(25)26)8-12(23(27)28)15(10)29-5-2/h7-8H,4-6H2,1-3H3,(H,18,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJHVHLPYQMYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797103-21-9
Record name Dinitrodenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797103219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DINITRODENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2403OSR3WF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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